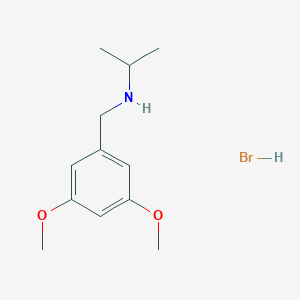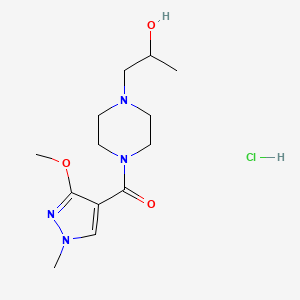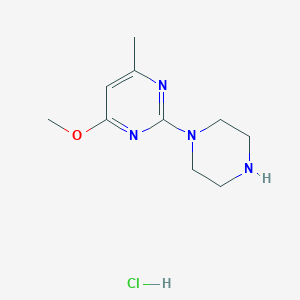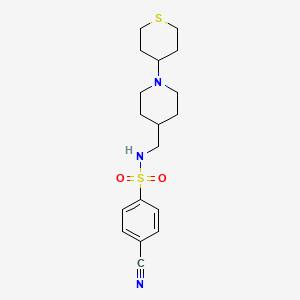
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one, also known as CPDMP, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry. CPDMP has been studied for its ability to interact with biological systems, including its potential to interact with proteins and enzymes. It has been used as a building block in medicinal chemistry and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry. It has been used as a building block in medicinal chemistry, and has been studied for its potential therapeutic applications. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to interact with proteins and enzymes, and has been studied for its potential to inhibit or activate certain enzyme activities. It has also been studied for its potential to interact with receptors and other biological systems, as well as its potential to act as an inhibitor of certain enzymes.
Wirkmechanismus
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential to interact with proteins and enzymes. It has been found to interact with proteins and enzymes in a variety of ways, including through the formation of covalent bonds. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with receptors, and has been studied for its potential to act as an inhibitor or activator of certain enzyme activities.
Biochemical and Physiological Effects
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential to interact with proteins and enzymes, and has been found to have a variety of biochemical and physiological effects. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to interact with proteins and enzymes in a variety of ways, including through the formation of covalent bonds. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with receptors, and has been studied for its potential to act as an inhibitor or activator of certain enzyme activities. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with other biological systems, such as cell membranes, and has been studied for its potential to alter the activity of certain proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry, and has been found to have a variety of advantages and limitations in laboratory experiments. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to be relatively easy to synthesize and is cost-effective. It has also been found to have a relatively low toxicity and is relatively stable in solution. However, 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to be relatively unstable in the presence of light and oxygen, and can be degraded by certain enzymes.
Zukünftige Richtungen
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry, and has been found to have a variety of potential uses. Future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to interact with proteins and enzymes, as well as its potential to act as an inhibitor or activator of certain enzyme activities. Additionally, future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to interact with receptors and other biological systems, as well as its potential to alter the activity of certain proteins and enzymes. Finally, future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to be used as a building block in medicinal chemistry, as well as its potential to be used as an inhibitor or activator of certain enzyme activities.
Synthesemethoden
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one can be synthesized through a variety of methods, including the use of cyclopropylmethyl halides, such as 1-chloro-2-cyclopropylmethyl-5,6-dimethylpyrimidin-4(3H)-one. This method involves the reaction of the cyclopropylmethyl halide with potassium tert-butoxide in dimethyl sulfoxide to form 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one. This method has been found to be efficient and cost-effective.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)10-8(7-3-4-7)11-9(5)12/h7H,3-4H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCPJSJVQPTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2908535.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2908543.png)

![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)

![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)
![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2908553.png)